
Dapsone-13C12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapsone-13C12, also known as 4,4′-Diaminodiphenyl sulfone-13C12, is a labeled form of Dapsone where twelve carbon atoms are replaced with the carbon-13 isotope. Dapsone itself is a sulfonamide antibiotic with bacteriostatic, antimycobacterial, and antiprotozoal activities. It is primarily used in the treatment of leprosy, dermatitis herpetiformis, and acne vulgaris .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dapsone-13C12 involves the incorporation of carbon-13 into the Dapsone molecule. One common method is through the use of labeled benzene derivatives. The process typically involves the nitration of 13C-labeled benzene to form 13C-labeled nitrobenzene, followed by reduction to 13C-labeled aniline. This is then reacted with sulfuric acid to form 13C-labeled sulfanilic acid, which is subsequently converted to this compound through a series of reactions involving diazotization and coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the labeled compound. Techniques such as liquid-assisted grinding and spray drying are employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
Dapsone-13C12 undergoes various chemical reactions, including:
Oxidation: Dapsone can be oxidized to form hydroxylamine derivatives.
Reduction: Reduction of Dapsone leads to the formation of diaminodiphenyl sulfone.
Substitution: Nucleophilic substitution reactions can occur on the aromatic rings of Dapsone
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions
Major Products Formed
Oxidation: Hydroxylamine derivatives.
Reduction: Diaminodiphenyl sulfone.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Dapsone-13C12 is extensively used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Dapsone-13C12 exerts its effects by inhibiting the synthesis of dihydrofolic acid through competition with para-aminobenzoate for the active site of dihydropteroate synthetase. This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication. Additionally, Dapsone has anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the effect of eosinophil peroxidase on mast cells .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with similar bacteriostatic properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Trimethoprim: Often combined with sulfonamides for synergistic antibacterial effects
Uniqueness
Dapsone-13C12 is unique due to its labeled carbon atoms, which make it an invaluable tool in research for tracking and studying metabolic processes. Its ability to penetrate the blood-brain barrier and its broad-spectrum antibacterial and anti-inflammatory properties further distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
4-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
MQJKPEGWNLWLTK-WCGVKTIYSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
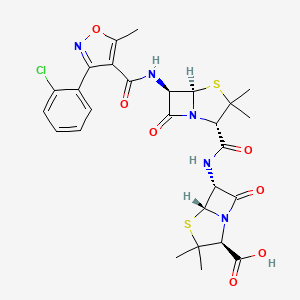
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
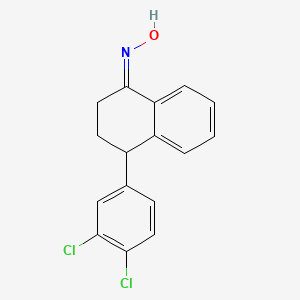
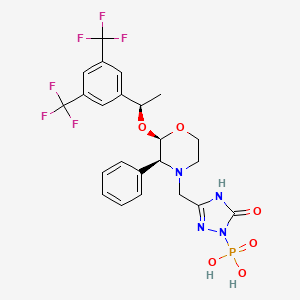
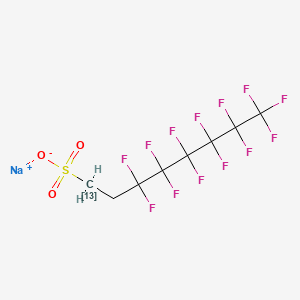
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
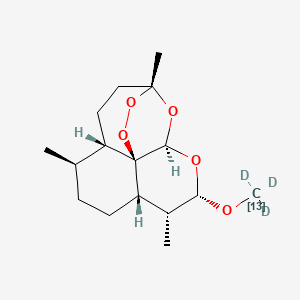
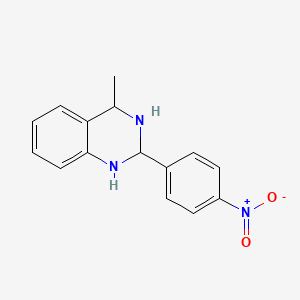
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
